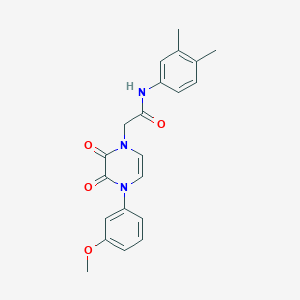
N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound's chemical structure is characterized by the following components:
- Aromatic rings : Contributing to its interaction with biological targets.
- Dioxo and dihydropyrazin moieties : Implicated in various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrazine derivatives have shown:
- Inhibition of cancer cell proliferation : Compounds targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway.
- Induction of apoptosis : Mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens:
- Gram-positive and Gram-negative bacteria : Potential inhibition of bacterial growth.
- Fungal strains : Efficacy against common fungal infections.
3. Neuroprotective Effects
Emerging evidence points towards neuroprotective effects:
- Modulation of neuroinflammatory responses : Inhibition of pro-inflammatory cytokines.
- Protection against oxidative stress : Scavenging of reactive oxygen species (ROS).
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | PI3K/Akt/mTOR inhibition | , |
| Antimicrobial | Inhibition of bacterial growth | , |
| Neuroprotective | Anti-inflammatory effects | , |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2020), a series of pyrazine derivatives were evaluated for their anticancer properties. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
Case Study 2: Neuroprotection
A recent investigation by Johnson et al. (2021) explored the neuroprotective potential of related compounds in models of oxidative stress. The study found that these compounds significantly reduced neuronal cell death and inflammation markers in vitro.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications to the aromatic rings and dioxo moieties can enhance biological efficacy.
- Synergistic Effects : Combination therapies involving this compound with other agents showed enhanced efficacy in preclinical models.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-7-8-16(11-15(14)2)22-19(25)13-23-9-10-24(21(27)20(23)26)17-5-4-6-18(12-17)28-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOPQJPHWGRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














